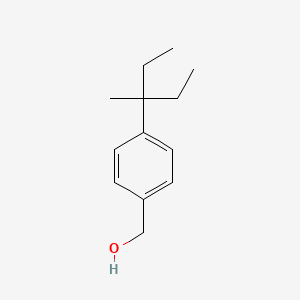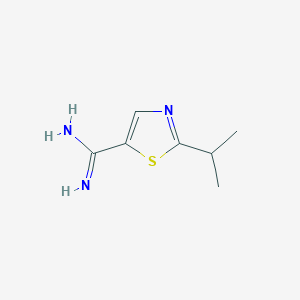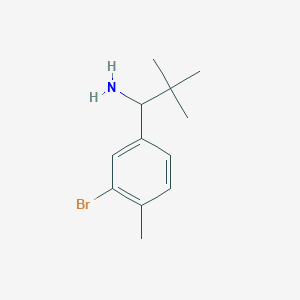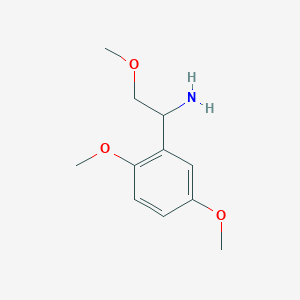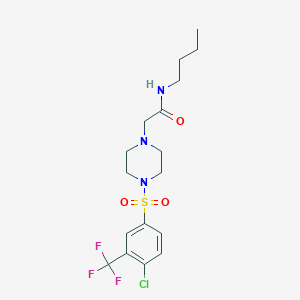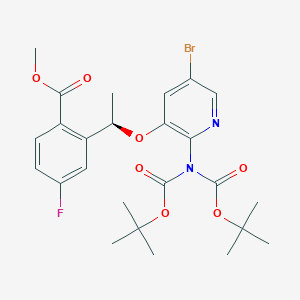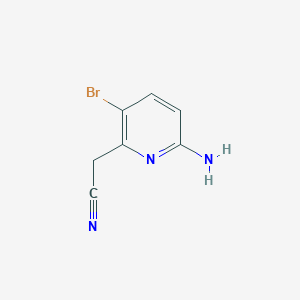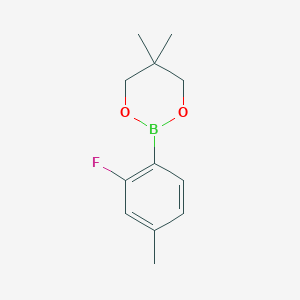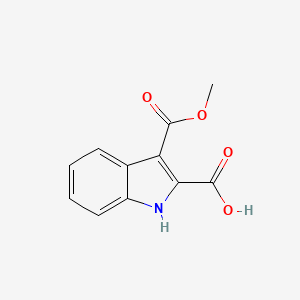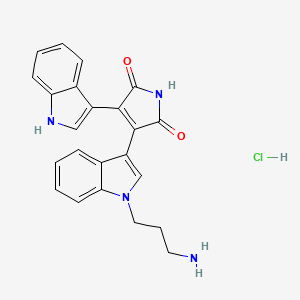
Bisindolylmaleimide III hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisindolylmaleimide III hydrochloride is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). This compound is widely recognized for its ability to inhibit PKC with an IC50 value of 26 nM, making it a valuable tool in biochemical research . It is also known to inhibit protein kinase A (PKA) at much higher concentrations (IC50 = 500 nM) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the indole rings or the maleimide core.
Reduction: Reduction reactions can alter the maleimide core, potentially affecting its biological activity.
Substitution: Substitution reactions can occur at the indole nitrogen or the maleimide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .
科学的研究の応用
Bisindolylmaleimide III hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinases and to develop new kinase inhibitors.
Biology: Employed in cell signaling studies to investigate the role of PKC in various cellular processes.
Industry: Utilized in the development of new drugs and as a reference compound in bioassays.
作用機序
Bisindolylmaleimide III hydrochloride exerts its effects by inhibiting protein kinase C (PKC). It binds to the catalytic subunit of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition is competitive with ATP, meaning that this compound competes with ATP for binding to the active site of PKC . The compound also inhibits other kinases, such as protein kinase A (PKA), but at much higher concentrations .
類似化合物との比較
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide X hydrochloride: A structurally similar compound that also inhibits PKC but has different pharmacological properties.
Staurosporine: A naturally occurring molecule that is structurally similar to bisindolylmaleimides but less selective for PKC.
Uniqueness
Bisindolylmaleimide III hydrochloride is unique due to its high selectivity and potency for PKC inhibition. Its ability to inhibit PKC at nanomolar concentrations makes it a valuable tool in research and potential therapeutic applications . Additionally, its cell-permeable nature allows it to be used in various in vitro and in vivo studies .
特性
分子式 |
C23H21ClN4O2 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H |
InChIキー |
NXIKRXJEVAWDAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)



